4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Vue d'ensemble
Description
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties This compound has a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes heating anthranilic acid with triethyl orthoacetate to form an intermediate, which is then reacted with a substituted aniline or amine in glacial acetic acid under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in acidic or alkaline media to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria . This binding leads to the disruption of bacterial cell wall integrity, ultimately causing cell death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4-(4-oxoquinazolin-3(4H)-yl)butanoic acid can be compared with other quinazolinone derivatives, such as:
4(3H)-quinazolinone: A simpler quinazolinone structure without the butanoic acid side chain.
2-methyl-4(3H)-quinazolinone: A derivative with a methyl group at the 2-position, which may alter its biological activity.
6-chloro-4(3H)-quinazolinone: A chlorinated derivative with potential enhanced antibacterial properties.
The uniqueness of this compound lies in its specific structural features, such as the 4-oxo group and the butanoic acid side chain, which contribute to its distinct chemical reactivity and biological activities.
Activité Biologique
4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid, with the chemical formula CHNO and CAS number 25818-89-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various quinazoline derivatives that demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compounds were particularly effective against Gram-positive bacteria, which is a common characteristic of quinazoline derivatives .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound Name | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Fungi |
---|---|---|---|
This compound | Moderate | Weak | Weak |
2-Phenyl derivatives | High | Moderate | Moderate |
2-Methyl derivatives | Low | Low | Weak |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colorectal cancer). For example, treatment with 100 μM of the compound significantly decreased cell viability in these lines after 48 hours .
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | Concentration (μM) | Viability Reduction (%) |
---|---|---|
A549 | 100 | 45 |
AGS | 100 | 50 |
Caco-2 | 100 | 60 |
The mechanism through which this compound exerts its effects is believed to involve interaction with specific molecular targets. It may function as an enzyme inhibitor, binding to the active sites of enzymes and disrupting their normal functions. This action is crucial in both antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Screening
A study conducted on a series of synthesized quinazoline derivatives, including the target compound, utilized the agar-disk diffusion method to assess antimicrobial efficacy. The results indicated that while all synthesized compounds exhibited some level of activity against tested microorganisms, this compound showed moderate effectiveness against Gram-positive bacteria but limited activity against Gram-negative bacteria and fungi .
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of quinazoline derivatives, researchers treated various cancer cell lines with different concentrations of this compound. The study concluded that while the compound was effective in reducing cell viability, further modifications might enhance its potency against specific cancer types .
Propriétés
IUPAC Name |
4-(4-oxoquinazolin-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSMKDAFGDSYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360689 | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25818-89-7 | |
Record name | 4-Oxo-3(4H)-quinazolinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25818-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.